SU11657 exerts its effects through a dual mechanism, directly targeting tumor cells while simultaneously starving the tumor of its blood supply.
The following diagram illustrates the core signaling pathways inhibited by this compound and its dual mechanism of action.
Preclinical studies have validated the efficacy of this compound across several cancer models. The table below summarizes quantitative findings from key in vivo experiments.
| Cancer Model | Dosing Regimen | Efficacy Results | Key Mechanistic Findings |
|---|---|---|---|
| Neuroblastoma (SK-N-AS, IMR-32, SH-SY5Y xenografts) [1] | 40 mg/kg/day, orally | Tumor growth inhibition: 88% to 93.8% across cell lines; Reduction in tumor angiogenesis: 63% to 96% | Decreased VEGFR2/PDGFR-β/c-KIT protein expression; Increased plasma VEGF-A/PDGF-BB per tumor volume |
| Acute Myeloid Leukemia (APL) with FLT3-ITD mutation [2] | 20 mg/kg/day, orally (3 days on/4 days off) | Significantly increased median survival (55 days vs. 42 in controls); Combination with doxorubicin further improved survival (62 days) | Induced apoptosis and partial differentiation of leukemic cells in bone marrow and spleen |
| Meningioma (Primary human cells) [3] | In vitro: 0.5 - 5.0 μmol/L | Enhanced radiosensitivity; dose-dependent reduction in clonogenic survival and cell proliferation | Inhibited phosphorylation of PDGFR and VEGFR2; greater susceptibility in atypical vs. benign meningioma cells |
The following are summaries of key methodologies used to evaluate this compound.
In Vitro Cell Proliferation & Clonogenic Survival Assay [3]
In Vivo Tumor Xenograft Study [1]
Analysis of Signaling Pathway Inhibition [4]
This compound remains a valuable preclinical tool for understanding multi-targeted kinase inhibition. Its primary mechanism revolves around concurrently disrupting tumor cell proliferation (via c-KIT/FLT3) and tumor-induced angiogenesis (via VEGFR2/PDGFR-β).
The table below summarizes the core characteristics and primary kinase targets of this compound.
| Property | Description |
|---|---|
| Chemical Type | Small molecule tyrosine kinase inhibitor [1] [2] |
| Primary Targets | PDGFR (Platelet-Derived Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), c-KIT, FLT3 (FMS-related tyrosine kinase 3) [1] [3] [2] |
| Mechanism of Action | Inhibits receptor tyrosine kinase activity, blocking tumor cell proliferation and angiogenesis [1] [2] |
The table below consolidates key experimental findings from preclinical studies.
| Cancer Model | Dosing Regimen | Key Experimental Findings | Citation |
|---|---|---|---|
| Neuroblastoma (xenografts in mice) | 40 mg/kg/day, oral | 88% to 93.8% tumor growth inhibition; 63-96% reduction in tumor angiogenesis | [1] [2] |
| Acute Myeloid Leukemia | 20 mg/kg/day, oral (3 days on/4 days off) | Single agent: increased median survival to 55 days (P=0.01). With doxorubicin: increased median survival to 62 days (P=0.003) | [3] |
| Human Meningioma | In vitro cell culture | Enhanced radiosensitivity of primary human meningioma cells when combined with irradiation | [4] |
Here are the methodologies for key experiments cited in the search results, which you can adapt for research purposes.
This protocol is based on studies investigating this compound in neuroblastoma xenograft models [1] [2].
This protocol is based on the study combining this compound with chemotherapy in an AML model [3].
This protocol is based on the study of this compound in meningioma cells [4].
This compound is a multitargeted inhibitor that primarily blocks Class III and V Receptor Tyrosine Kinases (RTKs). Its antitumor effects are mediated through two main mechanisms: direct inhibition of tumor cell proliferation and survival, and indirect inhibition of tumor-associated angiogenesis [1] [2] [5].
This compound has demonstrated compelling preclinical efficacy across multiple cancer types, functioning as a multi-targeted agent against key RTKs involved in tumor growth and angiogenesis.
When designing research with this compound, it is important to consider that:
While specific PK parameters are not fully detailed, the table below summarizes the key dosing and administration information from the available studies.
| Animal Model | Route of Administration | Dose | Dosing Schedule | Reported Plasma Concentration | Source/Study Focus |
|---|---|---|---|---|---|
| C57BL/6 mice [1] | Subcutaneous (s.c.) | Not specified for SU11657 in this study | Twice weekly | Not specified for this compound | Attenuation of radiation-induced pulmonary fibrosis |
| C57BL/6 mice [1] | Oral (in diet) | Not specified | Not specified | Not specified | Attenuation of radiation-induced pulmonary fibrosis |
| FVB/N mice [2] | Oral gavage | 20 mg/kg/day | 3 days on, 4 days off for 3 weeks | Not reported | Acute promyelocytic leukemia (APL) therapy |
| Athymic mice [3] | Oral administration | 40 mg/kg/day | Not explicitly stated; study duration was up to 20 days | Not reported | Neuroblastoma xenograft growth inhibition |
Here's a detailed look at the methodologies from the key studies that reported the use of this compound, which provides context for the dosing information.
In a Pulmonary Fibrosis Model [1]: The study in C57BL/6 mice aimed to see if this compound could attenuate radiation-induced lung fibrosis. Treatment began three days after thoracic irradiation and continued with a twice-weekly subcutaneous injection. The study's goal was to confirm that the anti-fibrotic effects were due to PDGFR inhibition, so it used this compound alongside other inhibitors but did not focus on detailing its specific PK.
In a Leukemia Model [2]: Researchers used FVB/N mice with transplanted PR-FLT3 leukemia. This compound was administered via oral gavage at 20 mg/kg/day on a schedule of 3 days on and 4 days off for three weeks. Treatment started one week after transplantation to ensure the disease was engrafted. This schedule was determined from preliminary toxicity tests, which found that continuous high dosing was toxic in mice.
In a Neuroblastoma Model [3]: The study on human neuroblastoma xenografts in athymic mice reported significant tumor growth inhibition with oral this compound at 40 mg/kg/day. The research focused on the compound's antitumor and antiangiogenic efficacy rather than its pharmacokinetic profile.
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The following diagram illustrates its primary targets and downstream effects, which explain its therapeutic potential in the various cancer models studied [2] [3] [4].
This diagram shows that this compound exerts its effects by simultaneously inhibiting multiple critical pathways that drive cancer cell proliferation, survival, and tumor blood vessel formation (angiogenesis) [2] [3] [4].
The available data confirms this compound's in vivo activity against several cancer types in mice, but the pharmacokinetic profile remains poorly characterized in the literature I found. A related compound, SU9518, was reported to have a half-life of ~73.6 hours in mice [1], but similar data for this compound is absent.
For a complete picture, you may need to consult more specialized resources, such as:
SU11657 inhibits multiple receptor tyrosine kinases by acting as an ATP-competitive inhibitor, blocking the phosphorylation and activation of downstream signaling pathways that promote cancer cell proliferation and survival [1].
The table below summarizes its primary molecular targets and the functional consequences of their inhibition.
| Target Kinase | Reported IC₅₀ (in vitro) | Cellular & Pathological Role | Consequence of Inhibition |
|---|---|---|---|
| FLT3 (FMS-like tyrosine kinase 3) | Information not specified in search results | Crucial for survival/proliferation of hematopoietic progenitors; mutated in ~30% of AML (ITD, TK2) [2] [3] [4] | Induces apoptosis in FLT3-driven leukemia models; synergizes with chemotherapy [5] [2] |
| c-KIT (CD117) | Information not specified in search results | Receptor for stem cell factor (SCF); essential for hematopoiesis, melanogenesis; mutated in subsets of AML and GIST [5] [3] [6] | Impairs hematopoietic progenitor function; associated with hair depigmentation and myelosuppression [7] |
| PDGFR-α/β (Platelet-Derived Growth Factor Receptor) | Information not specified in search results | Promotes cell proliferation, survival; involved in tumor stroma formation and angiogenesis [1] | Suppresses tumor stromal support and reduces fibroblast survival [1] |
| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Information not specified in search results | Key mediator of tumor angiogenesis and endothelial cell survival [1] | Inhibits tumor vascularization, leading to reduced blood supply [1] |
This compound is structurally based on an indolinone core scaffold, a common pharmacophore for tyrosine kinase inhibitors. The Z-configuration of its double bond and specific substituents are critical for optimal binding to the ATP pocket of its target kinases [1].
This compound inhibits key tyrosine kinases, blocking oncogenic signaling and inducing therapeutic effects.
This compound has been evaluated in various preclinical models, providing evidence for its efficacy.
This compound is a research tool compound analogous to the clinically approved drug sunitinib (SU11248) [3] [1]. Comparing it with other inhibitors provides context for its use.
| Compound Name | Primary Targets | Key Distinguishing Features & Clinical Context |
|---|---|---|
| This compound | FLT3, c-KIT, PDGFR, VEGFR [1] | Research tool; demonstrated efficacy in preclinical AML and solid tumor models [2] [3]. |
| Sunitinib (SU11248) | FLT3, c-KIT, PDGFR, VEGFR [3] [1] | FDA-approved for RCC and GIST; showed transient clinical activity in AML trials [3]. |
| Quizartinib | FLT3 (potent), c-KIT (modest) [7] | Potent FLT3 inhibitor; associated with myelosuppression in AML patients, likely due to c-KIT inhibition [7]. |
| Sorafenib | FLT3, VEGFR-2, RAF [7] | Potent FLT3 inhibitor with negligible c-KIT activity; minimal myelosuppression observed in AML patients [7]. |
| Dasatinib | BCR-ABL, SRC, c-KIT (potent) [7] | Causes myelosuppression in leukemia patients, largely attributed to its potent inhibition of c-KIT [7]. |
This compound serves as a prototypical multi-targeted tyrosine kinase inhibitor for preclinical research. Its well-characterized activity against FLT3 and c-KIT makes it particularly useful for:
This compound is a multi-targeted receptor tyrosine kinase inhibitor with potent activity against key signaling pathways implicated in tumor growth and angiogenesis. This small molecule inhibitor primarily targets vascular endothelial growth factor receptors (VEGFR1, VEGFR2), platelet-derived growth factor receptors (PDGFR), FLT3, and c-KIT, making it a valuable tool for investigating targeted therapy approaches in various cancer models [1] [2] [3]. Originally developed by SUGEN, this compound has demonstrated significant anti-tumor and anti-angiogenic effects across multiple preclinical models, including solid tumors and hematological malignancies.
The mechanism of action involves competitive inhibition of the ATP-binding site of receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis. This compound has been shown to not only directly inhibit tumor cell growth but also to normalize tumor vasculature, reducing intratumoral interstitial fluid pressure from 8.8 ± 2.6 to 4.2 ± 1.5 mm Hg after just one day of treatment, creating improved conditions for subsequent chemo- or radiotherapy [1]. This dual targeting of both tumor cells and the tumor microenvironment underscores its therapeutic potential in multimodal treatment approaches.
Table 1: this compound Dosing Regimens Across Different Preclinical Cancer Models
| Cancer Model | Dose | Schedule | Route | Vehicle | Key Findings |
|---|---|---|---|---|---|
| Leukemia (FLT3-ITD AML) | 20 mg/kg/day | 3 days on/4 days off for 3 weeks | Oral gavage | 0.5% carboxymethylcellulose | Increased median survival to 55 days (vs 42 days controls); enhanced doxorubicin efficacy [2] |
| Solid Tumors (A431 xenograft) | 20 mg/kg/day | Daily, timing relative to radiation | Oral gavage | Not specified | Superior effects when combined with radiation and chemotherapy; induced tumor growth delay [1] |
| Neuroblastoma (SK-N-AS, IMR-32, SH-SY5Y xenografts) | 40 mg/kg/day | Daily | Oral administration | Not specified | 88-93.8% tumor growth inhibition; reduced angiogenesis by 63-96% [3] |
The maximum tolerated dose of this compound varies based on treatment schedule and mouse strain. Research indicates that high doses administered continuously can demonstrate significant toxicity in mice, necessitating intermittent scheduling (3 days on/4 days off) for longer-term studies [2]. The 20 mg/kg/day dose has been successfully employed in multiple studies with acceptable toxicity profiles, while the 40 mg/kg/day dose demonstrated efficacy in neuroblastoma models with good tolerability [3].
Strain-specific considerations must be accounted for when designing this compound studies. For example, FVB/N mice used in leukemia models tolerated the 20 mg/kg dose on an intermittent schedule, while athymic nude mice used in solid tumor xenograft studies showed good tolerance at both 20 mg/kg and 40 mg/kg doses [2] [3]. The C57BL/6J strain, commonly used in radiation injury models, may present unique considerations for combination studies involving thoracic irradiation [4].
Standard Formulation:
Dosing Schedule Optimization:
Table 2: this compound in Combination Therapy Regimens
| Combination Partner | Dosing Sequence | Mechanistic Rationale | Efficacy Outcomes |
|---|---|---|---|
| Doxorubicin (Leukemia) | This compound: 20 mg/kg/day, 3 days on/4 days off × 3 weeks; Doxorubicin: 3 mg/kg/day IP × 3 days starting day 7 | FLT3 inhibition sensitizes leukemic cells to anthracycline-induced apoptosis [2] | Median survival increased to 62 days (vs 55 days with this compound alone); enhanced clearance of leukemic cells from liver, spleen, and bone marrow [2] |
| Radiotherapy (Solid Tumors) | This compound initiated 24h before single dose (7.5 Gy) radiation | VEGF inhibition normalizes tumor vasculature, reduces interstitial fluid pressure (8.8 to 4.2 mm Hg), improves oxygen supply [1] | Significant tumor growth delay compared to single modality; superior to reverse sequence (radiation before this compound) [1] |
| Trimodal Therapy (Solid Tumors) | This compound + Pemetrexed + Ionizing Radiation concurrently | Triple therapy targets multiple pathways: angiogenesis, tumor cell proliferation, and survival signaling [1] | Superior effects in proliferation, migration, tube formation, and apoptosis assays; greater tumor growth delay without increasing toxicity [1] |
Survival Studies:
Tumor Growth Inhibition:
Histopathological and Molecular Analyses:
Angiogenesis Assessment:
Figure 1: this compound Mechanism of Action Signaling Pathway - This diagram illustrates the multi-targeted inhibition of receptor tyrosine kinases by this compound and the subsequent biological effects that contribute to its anti-tumor efficacy.
Figure 2: In Vivo Experimental Workflow for this compound Studies - This workflow outlines the key phases in designing and executing preclinical studies with this compound, from model selection through final analysis.
Optimal Sequencing in Combination Therapy: The timing of this compound administration relative to other treatment modalities significantly impacts therapeutic outcomes. In trimodal therapy approaches, this compound should be initiated before radiotherapy (at least 24 hours prior) to maximize the "vascular normalization" effect, which reduces interstitial fluid pressure and improves tumor perfusion, thereby enhancing subsequent radiation efficacy [1]. This sequence resulted in significantly better outcomes than reverse sequencing where radiation preceded this compound treatment.
Strain-Specific and Model-Specific Considerations:
Formulation and Administration Consistency:
Pharmacodynamic Monitoring: Implement plasma biomarker assessments including VEGF-A and PDGF-BB levels as indicators of target engagement [3]. Additionally, monitor intratumoral phospho-Akt and phospho-ERK levels to confirm pathway inhibition, particularly in combination therapy regimens [1] [5].
Toxicity Management: The intermittent scheduling (3 days on/4 days off) effectively manages toxicity while maintaining efficacy [2]. Monitor for class effects of antiangiogenic agents including weight loss, decreased activity, and potential cardiovascular effects during chronic administration.
This compound represents a valuable tool compound for investigating multi-targeted tyrosine kinase inhibition in preclinical models. The well-established dosing regimens of 20-40 mg/kg/day via oral gavage, with appropriate schedule modifications for specific models, provide a solid foundation for research applications. The sequence-dependent efficacy in combination with cytotoxics and radiation underscores the importance of rational combination therapy design.
SU11657 is a multitargeted receptor tyrosine kinase inhibitor that has been explored in preclinical research for oncology, particularly for conditions like acute myeloid leukemia and solid tumors [1]. The table below summarizes its key handling properties.
| Property | Description |
|---|---|
| Solubility | Soluble in DMSO; not soluble in water [1]. |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) [1]. |
| Short-Term Storage | Dry, dark conditions at 0 - 4 °C (for days to weeks) [1]. |
| Long-Term Storage | -20 °C (for months to years) [1]. |
| Stock Solution Stability | > 5 years when properly stored [1]. |
| Molecular Weight | Information not available in search results. |
| Exact Mass | Information not available in search results. |
Without a published detailed protocol, the following steps represent a general, prudent approach for preparing a this compound stock solution based on common laboratory practices for DMSO-soluble inhibitors.
Equipment and Reagent Preparation
Weighing and Dissolution
Aliquoting and Storage
The following diagram outlines a general workflow for setting up a cell-based experiment to test this compound, based on methodologies described for similar kinase inhibitors [5].
The search results I obtained are limited and do not provide a complete picture. To proceed with your research, I suggest you:
The table below summarizes key preclinical efficacy data for SU11657 from a 2005 study using human neuroblastoma xenografts in athymic mice [1].
| Neuroblastoma Cell Line | Xenograft Growth Inhibition (%) | Dosage Regimen | Key Mechanistic Findings |
|---|---|---|---|
| SK-N-AS (fast-growing) | 90% | 40 mg·kg⁻¹·d⁻¹, oral administration | Decreased VEGFR-2, PDGFR-β, and c-KIT protein expression in tumor and endothelial cells; reduced tumor angiogenesis by 63-96% [1]. |
| IMR-32 (MYCN-amplified) | 93.8% | 40 mg·kg⁻¹·d⁻¹, oral administration | Decreased VEGFR-2, PDGFR-β, and c-KIT protein expression in tumor and endothelial cells; reduced tumor angiogenesis by 63-96% [1]. |
| SH-SY5Y | 88% | 40 mg·kg⁻¹·d⁻¹, oral administration | Decreased VEGFR-2, PDGFR-β, and c-KIT protein expression in tumor and endothelial cells; reduced tumor angiogenesis by 63-96% [1]. |
The study concluded that this compound was well-tolerated and that its anti-tumor activity was linked to the direct inhibition of tumor cell proliferation and profound anti-angiogenic effects [1].
This compound is a selective, multitargeted receptor tyrosine kinase (RTK) inhibitor. Its primary mechanism of action in neuroblastoma involves inhibiting key receptors crucial for tumor growth and angiogenesis, as illustrated below [2] [1].
This diagram illustrates how this compound exerts a dual anti-tumor effect by directly targeting survival pathways in neuroblastoma cells and indirectly cutting off the tumor's blood supply [1].
The following methodology is synthesized from general xenograft protocols and the specific conditions used in the this compound study [1] [3].
(Width² × Length) / 2 [3].
This compound is a multitargeted receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor properties. This small molecule inhibitor selectively targets class III/V receptor tyrosine kinases, primarily inhibiting vascular endothelial growth factor receptors (VEGFR-1 and VEGFR-2), platelet-derived growth factor receptors (PDGFR-α and PDGFR-β), stem cell factor receptor (c-KIT), and FMS-related tyrosine kinase 3 (FLT3) [1] [2]. The compound exerts its antiangiogenic effects through direct inhibition of endothelial cell proliferation and migration, as well as indirect effects on tumor cells and other components of the tumor microenvironment [3]. This compound belongs to the same chemical family as sunitinib (SU11248) and shares similar target specificity but exhibits distinct pharmacological properties [4].
The antiangiogenic activity of this compound stems from its ability to disrupt critical signaling pathways required for tumor angiogenesis—the process by which tumors develop new blood vessels to support their growth and metastasis. By simultaneously targeting multiple receptor tyrosine kinases involved in angiogenesis, this compound provides broad-spectrum inhibition of pro-angiogenic signals, resulting in more effective suppression of tumor vasculature compared to single-target agents [5]. This comprehensive application note details standardized protocols for evaluating the antiangiogenic activity of this compound across various experimental models, providing researchers with validated methodologies for assessing compound efficacy.
Table 1: Primary Kinase Targets of this compound and Their Roles in Angiogenesis
| Target Kinase | Primary Function in Angiogenesis | Cellular Expression |
|---|---|---|
| VEGFR-1/VEGFR-2 | VEGF signaling, endothelial cell proliferation and migration | Endothelial cells |
| PDGFR-α/PDGFR-β | Pericyte recruitment, vessel stabilization | Pericytes, stromal cells |
| c-KIT | Endothelial cell survival, progenitor cell recruitment | Endothelial cells, hematopoietic cells |
| FLT3 | Hematopoietic cell proliferation, VEGF secretion | Leukemia cells, hematopoietic cells |
The tube formation assay using human umbilical vein endothelial cells (HUVECs) represents a fundamental in vitro method for assessing the antiangiogenic potential of this compound by measuring its ability to disrupt the formation of capillary-like structures on Matrigel or other basement membrane extracts.
This compound typically demonstrates dose-dependent inhibition of tube formation, with significant effects observed at concentrations as low as 0.1-1 μM. Complete inhibition is generally achieved at 5-10 μM [5].
The antiproliferative effects of this compound on endothelial cells can be quantified using standardized viability assays, which help distinguish cytostatic from cytotoxic effects.
The clonogenic assay measures the long-term reproductive viability of endothelial cells after this compound exposure, providing insights into its potentiation of radiation effects.
In vivo evaluation of this compound antiangiogenic activity typically employs human tumor xenografts implanted in immunodeficient mice, allowing assessment of tumor growth inhibition and vascular changes.
This compound at 40 mg/kg/day typically inhibits tumor growth by 88-94% in neuroblastoma xenograft models compared to vehicle-treated controls [1] [2]. The compound is generally well-tolerated with minimal weight loss or overt toxicity signs at effective doses.
Table 2: In V Efficacy of this compound in Various Tumor Models
| Tumor Model | Dose (mg/kg/day) | Growth Inhibition | Vascular Changes | Reference |
|---|---|---|---|---|
| Neuroblastoma (SK-N-AS) | 40 | 90% | 63-96% reduction in vessel density | [1] |
| Neuroblastoma (IMR-32) | 40 | 93.8% | Decreased VEGFR-2/PDGFR-β expression | [2] |
| Neuroblastoma (SH-SY5Y) | 40 | 88% | Reduced tumor angiogenesis | [1] |
| 9L gliosarcoma | 20 | Not reported | 29.9% decrease in mean vessel diameter | [6] |
| 9L gliosarcoma | 40 | Not reported | 30.4% decrease in vessel diameter, 31.8% decrease in SE blood volume | [6] |
| A431 epidermoid carcinoma | 40 | Significant growth delay | Reduced vessel count (CD31 staining) | [5] |
DSC-MRI provides noninvasive quantification of tumor vascular parameters, allowing longitudinal assessment of this compound effects on tumor vasculature.
This compound treatment (40 mg/kg) significantly decreases mean vessel diameter by 30.4%, SE blood volume by 31.8%, and mean transit time by 46.9-62.0% while increasing blood flow by 36.6-52.6% in 9L gliosarcoma models [6]. These changes reflect the vascular normalization effects of this compound.
Figure 1: this compound Mechanism of Action and Antiangiogenic Signaling Pathways
Endpoint histological analyses provide direct visualization and quantification of this compound effects on tumor blood vessels.
This compound treatment reduces tumor angiogenesis by 63-96% in neuroblastoma xenografts, accompanied by decreased expression of VEGFR-2, PDGFR-β, and c-KIT in both tumor and endothelial cell compartments [1] [2].
The trimodal combination of this compound with radiation and chemotherapy demonstrates superior antitumor effects through mechanisms involving vascular normalization and signaling pathway modulation.
This trimodal approach significantly increases tumor growth delay compared to all single and dual therapy combinations, without apparent increases in toxicity [5]. This compound rapidly reduces interstitial fluid pressure from 8.8 to 4.2 mm Hg within 24 hours and decreases tumor edema, creating improved conditions for subsequent radio/chemotherapy delivery [5].
This compound demonstrates particular efficacy in acute myeloid leukemia (AML) models with FLT3 mutations, where it can be combined with conventional chemotherapy and differentiating agents.
This compound alone increases median survival from 42 to 55 days, while combination with doxorubicin further extends survival to 62 days in PR-FLT3 leukemia models [4]. Combined this compound and ATRA treatment causes rapid regression of APL with FLT3 mutations [7].
Figure 2: Experimental Workflow for this compound Antiangiogenic Activity Assessment
Understanding this compound pharmacokinetics is essential for proper experimental design and data interpretation. While comprehensive pharmacokinetic data for this compound is limited in the search results, it shares structural and target similarities with sunitinib (SU11248), allowing for informed dosing strategies.
Proper interpretation of this compound antiangiogenic activity requires awareness of potential confounding factors and artifacts.
This compound represents a multitargeted antiangiogenic agent with potent activity against multiple receptor tyrosine kinases crucial for tumor angiogenesis. The protocols outlined in this application note provide comprehensive methodologies for evaluating its antiangiogenic effects across in vitro and in vivo systems. Key advantages of this compound include its broad target spectrum, oral bioavailability, and ability to induce vascular normalization that enhances the efficacy of conventional therapies.
The most promising applications of this compound emerge in combination therapy regimens, particularly with radiation and chemotherapy in solid tumors, and with conventional chemotherapeutics in FLT3-mutated leukemias. Researchers should carefully consider the temporal sequence when combining this compound with other modalities, as pretreatment with this compound to induce vascular normalization significantly enhances subsequent therapy efficacy. Further investigation of this compound in various tumor types and combination regimens continues to reveal its potential as an effective antiangiogenic agent for cancer therapy.
The following protocol and data are adapted from a study that investigated the effect of SU11657 in combination with irradiation in freshly isolated primary human meningioma cells [1].
Experimental Protocol
Summary of Quantitative Findings
The table below summarizes the key findings from the combination therapy study [1].
| Cell Type | Treatment | Effect on Clonogenic Survival | Effect on Cell Proliferation | Radiosensitization Effect |
|---|---|---|---|---|
| Atypical Meningioma | This compound alone | Reduced | Reduced (dose-dependent) | Yes, more pronounced |
| Benign Meningioma | This compound alone | Reduced | Reduced (dose-dependent) | Yes |
| HUVEC | This compound alone | Information not specified | Reduced (dose-dependent) | Information not specified |
| All Cell Types | Radiation alone | Reduced | Reduced (dose-dependent) | -- |
This compound is a multi-targeted receptor tyrosine kinase inhibitor. Its radiosensitizing effect is likely mediated through the inhibition of key signaling pathways that control tumor cell survival and angiogenesis [2] [3].
Mechanism of this compound in Radiosensitization
Experimental Workflow for Combination Studies
The provided information has significant limitations that must be considered for application in a research or development setting.
To develop a complete Application Note, you would need to gather more specific data. I suggest:
SU11657 is a multi-targeted receptor tyrosine kinase inhibitor with potent antitumor and antiangiogenic activity. Its primary mechanism involves the inhibition of key receptors on both tumor and endothelial cells [1] [2] [3].
The diagram below illustrates the primary signaling pathways targeted by this compound and its consequent antitumor effects.
The following section details methodologies for cell-based assays, as described in the literature.
Table 1: Key In Vitro Assays and Parameters
| Assay Type | Cell Models Used | This compound Treatment Conditions | Key Measured Outcomes |
|---|
| Cell Proliferation/Viability | HUVECs, primary human meningioma cells (benign & atypical), A431 tumor cells [2] [3] | • Duration: 72 hours • Concentration Range: 0 - 5.0 µM [2] | Reduction in cell number/proliferation; Median Inhibitory Concentration (IC50) [2] | | Clonogenic Survival | Primary human meningioma cells, A431 tumor cells [2] [3] | Treatment before or after irradiation for combination studies [2] | Significant reduction in colony formation; enhanced radiation effects [2] | | Apoptosis Assays | Human Umbilical Vein Endothelial Cells (HUVECs), A431 cells [3] | Used in combination with pemetrexed and radiation [3] | Increased sub-G1 fraction and caspase-3 activity [3] | | Endothelial Cell Function | HUVECs [3] | Combined with pemetrexed and radiation [3] | Inhibition of cell migration and tube formation [3] |
The most detailed in vivo protocol available involves human neuroblastoma xenograft models in mice [1].
Table 2: In Vivo Model and Treatment Summary
| Protocol Aspect | Detailed Parameters |
|---|---|
| Animal Model | Athymic mice bearing subcutaneous human neuroblastoma xenografts (e.g., SK-N-AS, IMR-32, SH-SY5Y) [1] |
| This compound Dosage | 40 mg per kg body weight [1] |
| Administration | Oral administration (via gavage), daily [1] |
| Treatment Efficacy | Tumor growth inhibition of 88% to 93.8% across different xenograft lines; well-tolerated by mice [1] |
| Mechanistic Analysis | Immunohistochemistry showed decreased VEGFR-2, PDGFR-β, and c-KIT protein expression in treated tumors. Reduction in tumor angiogenesis by 63-96% [1] |
The experimental workflow for the in vivo study is summarized below.
This compound has been investigated in combination with other treatment modalities, showing promising results.
The studies utilized several techniques to validate the effects of this compound:
This compound is a multitargeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, representing a significant advancement in molecularly targeted cancer therapeutics [1]. This small molecule inhibitor has demonstrated substantial antiangiogenic and antitumor effects in various preclinical models, including meningiomas, acute promyelocytic leukemia (APL) with FLT3 mutations, and other solid tumors [2] [3]. The compound functions through direct inhibition of key signaling pathways in both tumor cells and endothelial cells, disrupting the tumor microenvironment and potentially enhancing the efficacy of conventional treatments like radiation therapy and chemotherapy [1].
The biological rationale for this compound in cancer treatment stems from its ability to normalize the abnormal tumor vasculature and microenvironment, which are characterized by leaky vessels, heterogeneous blood flow, hypoxia, and elevated interstitial fluid pressure (IFP) [4]. This compound has been shown to significantly reduce IFP within tumors, as demonstrated in A431 human tumor xenografts where treatment decreased IFP from 8.8 ± 2.6 to 4.2 ± 1.5 mm Hg after just one day of treatment [1]. This modification of the tumor physiology creates a more favorable environment for drug delivery and enhances the effectiveness of combined therapies. Additionally, this compound attenuates radiation-induced Akt phosphorylation in endothelial cells, providing a potential mechanism for its ability to resensitize tumors to radiation treatment [1].
Immunohistochemistry (IHC) following this compound treatment provides critical insights into the drug's mechanisms of action and its effects on both tumor cells and the supporting vasculature. The fundamental principle underlying this analysis is the detection and quantification of changes in protein expression, phosphorylation status, and cellular localization of key targets within the tissue microenvironment. Through careful validation of antibodies and optimization of staining conditions, researchers can visualize the multifaceted effects of this compound, which include direct antitumor activity, antiangiogenic effects, and potential impacts on treatment resistance pathways.
The analysis typically focuses on several key biological parameters affected by this compound treatment:
The timing of tissue collection is particularly important when analyzing this compound effects, as the drug induces rapid changes in certain parameters. For example, reduction in IFP occurs within 24 hours of treatment, while maximal effects on proliferation and apoptosis may require longer exposure [1]. Furthermore, the combination of this compound with other treatments like radiation or chemotherapy may produce unique patterns of biomarker expression that differ from monotherapy, necessitating careful experimental design and appropriate controls.
Tissue Collection: Euthanize experimental animals at predetermined endpoints post-SU11657 treatment. For xenograft models, optimal timing is typically 24-72 hours after the last dose for acute signaling changes, or at study endpoint for overall efficacy assessment [1]. Immediately dissect tumor tissues and record dimensions and weight.
Fixation: Place tissues in zinc fixative solution (avoiding formalin for phospho-epitope preservation) and fix overnight at 4°C [5]. Zinc fixative better preserves antigenicity for many tyrosine kinase signaling markers. Alternative: 10% neutral buffered formalin for 24-48 hours depending on tissue size.
Processing and Embedding: Process tissues through graded ethanol series (70%, 95%, 100%) followed by xylene clearance and infiltration with paraffin wax. Embed in paraffin blocks oriented to ensure appropriate sectioning plane for analysis.
Sectioning: Cut 4μm sections using a microtome and float onto positively charged slides. Dry slides overnight at 37°C or 1-2 hours at 60°C to ensure adhesion. Store at 4°C until use.
Deparaffinization and Rehydration: Bake slides at 60°C for 30 minutes, then deparaffinize in xylene (3 changes, 5 minutes each). Rehydrate through graded ethanols (100%, 95%, 70%) to distilled water.
Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer (pH 6.0) for 20 minutes at 95°C using a water bath or pressure cooker [5]. Alternative: EDTA-based buffer (pH 8.0) for certain antigens. Cool slides for 30 minutes at room temperature.
Peroxidase Blocking: Incubate sections with 0.3% H₂O₂ in methanol for 30 minutes to quench endogenous peroxidase activity [5]. Rinse with PBS (pH 7.4).
Protein Blocking: Block non-specific binding sites with 10% normal goat serum and 1% BSA in PBS for 1 hour at room temperature [5].
Primary Antibody Incubation: Apply optimized dilution of primary antibody in blocking solution and incubate overnight at 4°C in a humidified chamber. See Table 1 for recommended antibodies and dilutions.
Detection System: Following PBS washes (3 × 5 minutes), apply appropriate biotinylated secondary antibody for 1 hour at room temperature. Then apply ABC reagent (Vector Laboratories) or equivalent peroxidase polymer-based detection system for 30 minutes.
Visualization: Develop color using DAB substrate (brown precipitate) for 3-10 minutes, monitoring intensity microscopically. Alternative chromogens include AEC (red) for dual staining.
Counterstaining and Mounting: Counterstain with hematoxylin for 30-60 seconds, differentiate in acid alcohol if needed, blue in Scott's tap water, dehydrate, clear in xylene, and mount with permanent mounting medium.
Table 1: Primary Antibody Panel for this compound Treatment Analysis
| Target | Antigen Retrieval | Recommended Dilution | Incubation | Cellular Localization |
|---|---|---|---|---|
| Ki-67 | Citrate pH 6.0 | 1:200-1:500 | Overnight 4°C | Nuclear |
| CD31 | Citrate pH 6.0 | 1:50-1:100 | Overnight 4°C | Membranous |
| Cleaved Caspase-3 | Citrate pH 6.0 | 1:200-1:500 | Overnight 4°C | Cytoplasmic |
| p-Akt (Ser473) | Citrate pH 6.0 | 1:50-1:100 | Overnight 4°C | Cytoplasmic/Membranous |
| p-VEGFR2 | EDTA pH 8.0 | 1:100-1:200 | Overnight 4°C | Membranous |
| p-PDGFRβ | Citrate pH 6.0 | 1:50-1:100 | Overnight 4°C | Membranous |
For consistent quantitative analysis, acquire images using a standardized approach:
Proliferation Index: Count Ki-67-positive nuclei and total nuclei in 5-10 high-power fields (400×). Express as percentage of positive nuclei. This compound treatment typically shows significant reduction in Ki-67 index compared to controls [1].
Microvessel Density (MVD): Identify CD31-positive vessels in 5 hotspot areas at 100× magnification. Count all distinct stained vessels and calculate average per mm². This compound treatment typically reduces MVD by 30-60% depending on model and treatment duration [1].
Apoptotic Index: Count cleaved caspase-3-positive cells in 5-10 high-power fields. Express as number of positive cells per mm² or percentage of total cells.
Signaling Activation: Score p-Akt, p-VEGFR2, and p-PDGFRβ staining using semi-quantitative H-score (0-300) based on intensity (0-3+) and percentage of positive cells.
Table 2: Expected IHC Results Following this compound Treatment in Preclinical Models
| Parameter | Control Range | This compound Monotherapy | This compound + Radiation | This compound + Chemotherapy |
|---|---|---|---|---|
| Ki-67 Index (%) | 45-65% | 25-40% (30-45% reduction) | 15-30% (50-65% reduction) | 20-35% (40-55% reduction) |
| Microvessel Density (vessels/mm²) | 120-180 | 70-110 (35-45% reduction) | 50-90 (50-60% reduction) | 60-100 (40-50% reduction) |
| Apoptotic Index (cells/mm²) | 5-20 | 25-60 (3-5× increase) | 40-100 (5-8× increase) | 30-80 (4-7× increase) |
| p-Akt H-score | 180-240 | 80-140 (40-50% reduction) | 60-120 (50-65% reduction) | 70-130 (45-55% reduction) |
| p-VEGFR2 H-score | 160-220 | 60-110 (50-60% reduction) | 50-100 (60-70% reduction) | 70-120 (45-60% reduction) |
High Background Staining: Increase blocking time to 2 hours, optimize primary antibody concentration, include additional washing steps, or try a different antigen retrieval method.
Weak Specific Signal: Check antibody expiration and storage conditions, increase primary antibody concentration or incubation time, extend antigen retrieval time, or try a different detection system.
Inconsistent Staining Between Runs: Standardize fixation times precisely, use fresh buffer solutions for antigen retrieval, ensure consistent incubation times and temperatures, and include positive control tissues in each run.
Loss of Tissue Sections During Processing: Use positively charged slides, ensure complete drying before staining, and avoid excessive agitation during washing steps.
No Nuclear Staining with Ki-67: Verify antigen retrieval method, check antibody specificity with positive control tissue, and confirm that the epitope is not affected by the fixation method.
Figure 1: this compound Mechanism and Experimental Workflow - This diagram illustrates this compound's inhibition of multiple receptor tyrosine kinases and the subsequent downstream effects on key cellular processes, along with the experimental workflow for immunohistochemical analysis.
These application notes provide a comprehensive framework for evaluating this compound treatment effects through immunohistochemical analysis. The protocols outlined enable researchers to quantitatively assess target engagement, biological responses, and treatment efficacy in preclinical models. The combination of optimized staining methods, validated antibody panels, and standardized quantification approaches ensures reproducible assessment of this compound's effects on both tumor cells and the microenvironment.
The data generated through these methods can inform mechanism-of-action studies, dose optimization, and combination therapy strategies. Furthermore, the principles described can be adapted for analyzing other tyrosine kinase inhibitors with similar mechanisms of action. As research progresses, these protocols may be refined to incorporate additional biomarkers and advanced imaging technologies to further enhance our understanding of this compound's therapeutic effects.
The development of tyrosine kinase inhibitors (TKIs) like SU11657 represents a significant advancement in targeted cancer therapy, requiring sophisticated biomarker monitoring strategies to optimize therapeutic efficacy and validate mechanism of action. This compound, a multi-targeted TKI, primarily inhibits vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor signaling, two critical pathways driving tumor angiogenesis and progression. The VEGF family, particularly VEGF-A (existing in multiple isoforms including VEGF-A({121}) and VEGF-A({165})), signals predominantly through VEGFR2 to stimulate endothelial cell proliferation, migration, and vascular permeability [1] [2]. Concurrently, PDGF ligands (PDGF-A, B, C, D) activate PDGFR-α and PDGFR-β receptors, facilitating pericyte recruitment and vascular stabilization [3]. These pathways exhibit considerable crosstalk, with evidence suggesting VEGF can signal through PDGFRs in certain cellular contexts [4].
Plasma biomarker monitoring provides non-invasive pharmacodynamic indicators of target engagement and biological activity for this compound. Measuring circulating VEGF and PDGF levels offers insights into drug effects on these pathways, potentially correlating with therapeutic response and resistance mechanisms. The complex regulation of these biomarkers, including proteolytic processing of latent forms (as seen with VEGF-C/D and PDGF-C/D), alternative splicing generating multiple isoforms with distinct properties, and receptor cross-activation, necessitates careful analytical consideration [3] [2]. This document outlines standardized protocols and methodological considerations for reliable quantification of VEGF and PDGF plasma biomarkers in preclinical and clinical studies of this compound.
The VEGF signaling system constitutes a master regulator of physiological and pathological angiogenesis. VEGF-A, the most extensively characterized family member, exists as multiple isoforms generated through alternative splicing: VEGF-A({121}) (highly soluble), VEGF-A({165}) (the predominant isoform with both soluble and matrix-binding properties), and VEGF-A({189})/VEGF-A({206}) (primarily matrix-bound) [2]. These isoforms bind to two primary tyrosine kinase receptors: VEGFR1 (Flt-1) with high affinity but weak signaling capacity, and VEGFR2 (KDR/Flk-1) which mediates most of the known cellular responses to VEGF, including proliferation, migration, and vascular permeability [1]. VEGF-C and VEGF-D primarily activate VEGFR3, regulating lymphangiogenesis [2]. Neuropilins (NRP1/2) function as co-receptors, enhancing VEGFR2 signaling particularly for heparin-binding VEGF isoforms [2].
The PDGF family comprises four polypeptide chains (PDGF-A, B, C, D) that form homo- and heterodimers, activating two receptor tyrosine kinases (PDGFR-α and PDGFR-β) with differing ligand specificities [3]. PDGFR-α binds PDGF-A, B, and C chains, while PDGFR-β recognizes PDGF-B and D. Ligand binding induces receptor dimerization (αα, ββ, αβ) and autophosphorylation, initiating downstream signaling through MAPK, PI3K, and JAK/STAT pathways [3]. In the tumor microenvironment, PDGF signaling facilitates pericyte recruitment to nascent vessels, with PDGFR-β expression on pericytes being particularly crucial for vascular maturation and stability [3]. The discovery that VEGF can signal through PDGFRs in mesenchymal stem cells and dermal fibroblasts highlights the intricate network of growth factor signaling that this compound targets [4].
Table 1: VEGF and PDGF Family Members and Their Receptors
| Ligand | Receptors | Primary Cellular Targets | Biological Functions |
|---|---|---|---|
| VEGF-A({121}), VEGF-A({165}), VEGF-A(_{189}) | VEGFR1, VEGFR2, NRP1 | Endothelial cells | Angiogenesis, vascular permeability, endothelial cell survival & proliferation |
| VEGF-B | VEGFR1, NRP1 | Endothelial cells | Embryonic angiogenesis, coronary vascular development |
| VEGF-C, VEGF-D | VEGFR2, VEGFR3 | Lymphatic endothelial cells | Lymphangiogenesis, metastatic spread |
| PDGF-AA, PDGF-AB, PDGF-BB | PDGFR-αα, αβ | Fibroblasts, smooth muscle cells, pericytes | Pericyte recruitment, vascular stabilization, fibroblast activation |
| PDGF-CC | PDGFR-αα, αβ | Fibroblasts, smooth muscle cells, glial cells | Embryonic development, tissue repair |
| PDGF-DD | PDGFR-ββ | Fibroblasts, smooth muscle cells, pericytes | Vascular remodeling, matrix production |
Enzyme-linked immunosorbent assays (ELISA) remain the workhorse for VEGF and PDGF quantification in plasma samples, offering practical throughput and sensitivity for most clinical applications. For this compound studies, high-sensitivity ELISA kits capable of detecting concentrations in the low pg/mL range are recommended, as basal levels of these biomarkers can be quite low in circulation. The electrochemiluminescence (ECL) platform (e.g., Meso Scale Discovery) provides enhanced sensitivity with a broader dynamic range, advantageous for detecting subtle pharmacodynamic changes [5]. When employing immunoassays, several critical considerations include: isoform specificity (particular attention to VEGF-A isoforms and their differential detection), cross-reactivity assessment against related growth factors, and matrix effects that can vary between plasma and serum samples [6]. For this compound mechanism of action studies, parallel measurement of multiple VEGF isoforms can provide insights into differential regulation, as various isoforms may respond differently to therapy.
Liquid chromatography-mass spectrometry (LC-MS) methods, particularly following immunoprecipitation (IP-MS), offer superior specificity for VEGF and PDGF quantification by detecting unique proteolytic peptides rather than relying on antibody recognition alone [5] [6]. This approach enables multiplexed quantification of multiple isoforms and receptors in a single analysis, differentiation between active and latent forms (particularly relevant for PDGF-C/D), and detection of specific proteolytic processing variants [2] [6]. While mass spectrometry provides exceptional analytical specificity, limitations include higher equipment costs, specialized expertise requirements, and typically lower throughput compared to immunoassays. For this compound development programs, a hybrid approach utilizing immunoassays for high-throughput screening in larger cohorts with mass spectrometry confirmation for mechanistic subsets represents a strategic implementation of these complementary technologies.
Table 2: Comparison of Analytical Platforms for VEGF and PDGF Quantification
| Parameter | Standard ELISA | High-Sensitivity ECL | Immunoprecipitation-MS |
|---|---|---|---|
| Sensitivity | ~10-20 pg/mL | ~0.1-1 pg/mL | ~1-5 pg/mL |
| Dynamic Range | 2-3 logs | 3-4 logs | 3-4 logs |
| Multiplexing Capacity | Low (single analyte) | Medium (small panels) | High (dozens of targets) |
| Isoform Specificity | Variable (depends on antibody) | Variable (depends on antibody) | High (sequence-specific) |
| Throughput | High (dozens per day) | Medium-High (tens per day) | Low-Medium (batch processing) |
| Sample Volume | Low (50-100 μL) | Low (25-50 μL) | Medium-High (500 μL - 1 mL) |
| Cost per Sample | $ | $$ | $$$ |
Standardized pre-analytical procedures are critical for reliable VEGF and PDGF measurements, as these biomarkers demonstrate variable stability under different handling conditions. For this compound studies, K2EDTA tubes are recommended as the primary collection method, with research indicating significant variations in biomarker levels based on tube type [7]. Following venipuncture, tubes should be inverted gently 8-10 times for proper anticoagulant mixing and maintained upright at room temperature until processing. Centrifugation should be performed within 30 minutes of collection at 2,000 × g for 15 minutes at 4°C to obtain platelet-poor plasma [7]. The resulting plasma should be aliquoted into polypropylene cryovials (0.5 mL aliquots recommended) without disturbing the buffy coat, and immediately frozen at -80°C in cryoboxes organized by study time points. Repeated freeze-thaw cycles should be rigorously avoided, with evidence suggesting even single freeze-thaw events can impact certain biomarker measurements [7].
Implementation of systematic quality control measures ensures analytical reliability throughout this compound studies. Each processing batch should include pooled quality control plasma aliquots from healthy donors at low, medium, and high concentrations, with acceptance criteria established prior to study initiation (typically ±20% of nominal values). For longitudinal studies spanning multiple months or years, long-term stability assessments should be incorporated by periodically re-analyzing representative baseline samples alongside current study samples to monitor potential analyte degradation. Hemolyzed samples should be documented and excluded from analysis, as hemoglobin contamination can interfere with both immunoassay and mass spectrometry measurements. Detailed chain of custody documentation should track sample handling from collection through analysis, including time stamps for collection, processing, freezing, and analysis to facilitate investigation of any pre-analytical variables that may impact results.
In preclinical this compound studies, biomarker monitoring provides crucial proof-of-concept data for target engagement and pathway modulation. In rodent models, terminal blood collection via cardiac puncture typically yields 0.8-1.2 mL of blood, sufficient for limited biomarker panels. For longitudinal monitoring in larger animal models, serial blood sampling (0.5-1 mL per time point) enables pharmacodynamic profiling relative to drug exposure. Strategic timing of sample collection should capture maximal pathway inhibition (typically 4-24 hours post-dose, depending on this compound pharmacokinetics) and potential rebound increases upon drug clearance that may inform dosing frequency optimization. Complementary tissue biomarker analysis from tumor, skin, or other accessible tissues should be incorporated where feasible to correlate plasma changes with direct target modulation at the tissue level. In xenograft models, species-specific assays distinguish human (tumor-derived) from murine (host-derived) VEGF/PDGF, providing insights into the relative contributions of tumor versus stromal sources.
For clinical development of this compound, strategic biomarker sampling schedules should be embedded within phase I-III trial protocols to establish proof of mechanism, dose-response relationships, and potential resistance mechanisms. During dose-escalation phases, intensive sampling (pre-dose, 4, 8, 24, 48 hours post-dose) at multiple dose levels helps define the relationship between this compound exposure and pathway modulation. In expansion cohorts and later-phase trials, trough sampling (immediately pre-dose) combined with selective peak sampling establishes the durability of pathway suppression throughout the dosing interval. Baseline biomarker characterization should include comprehensive profiling of VEGF/PDGF isoforms and relevant receptors where feasible, as baseline characteristics may identify patient subsets with differential response to this compound. Correlation of biomarker changes with imaging assessments (e.g., dynamic contrast-enhanced MRI for vascular parameters) and clinical endpoints strengthens the understanding of this compound's biological effects [8] [9].
Table 3: Recommended Sampling Timepoints for this compound Studies
| Study Phase | Key Sampling Timepoints | Primary Biomarker Objectives | Sample Volume per Timepoint |
|---|---|---|---|
| Preclinical PK/PD | Pre-dose, 2h, 6h, 24h, 48h, 72h post-dose | Establish exposure-response relationship, duration of effect | 0.2-0.5 mL (rodents), 1-2 mL (large animals) |
| Clinical Phase I (Dose Escalation) | Pre-dose, 4h, 8h, 24h, 48h, Day 8 trough | Define pharmacologically active doses, maximum pathway inhibition | 5-10 mL (plasma + optional serum) |
| Clinical Phase II | Pre-dose, Cycle 1 Day 15, Cycle 2 Day 1, Progression | Confirm pathway modulation, identify resistance mechanisms, correlate with efficacy | 5 mL (focused panel) |
| Clinical Phase III | Pre-dose, Cycle 1 Day 1, Cycle 2 Day 1, Every 4 cycles | Validate predictive biomarkers, monitor long-term modulation | 5 mL (minimum essential panel) |
Interpretation of VEGF and PDGF biomarker data in this compound studies requires understanding of expected temporal response patterns and their relationship to drug mechanism. Effective target engagement typically produces rapid decreases in circulating free VEGF and PDGF levels within hours to days of treatment initiation, reflecting reduced receptor-mediated clearance and potential feedback regulation. The magnitude of suppression may plateau at higher this compound doses, defining the maximum pharmacodynamic effect achievable. Some studies have observed transient increases in VEGF following potent VEGFR inhibition, potentially representing a compensatory feedback mechanism that may inform combination therapy strategies. Biomarker rebound toward baseline levels during the dosing interval or with prolonged treatment may indicate inadequate target coverage or adaptive resistance mechanisms. These dynamic responses highlight the importance of serial monitoring rather than single timepoint assessments for comprehensive understanding of this compound's biological effects.
Baseline biomarker variability presents challenges for response interpretation in this compound studies. Circulating VEGF and PDGF levels demonstrate considerable inter-individual variation influenced by factors including tumor type, burden, prior therapies, and genetic polymorphisms. Pre-analytical variables introduce additional variability, with evidence that sample handling protocols significantly impact measured biomarker levels, particularly for unstable analytes [7]. Platelet contamination represents a particular concern for PDGF measurement, as platelet α-granules contain substantial PDGF that can be released during sample processing, artificially elevating measured levels. Implementation of standardized processing protocols and careful documentation of processing times minimizes this variability. When interpreting data across studies or laboratories, platform-specific differences in absolute biomarker values must be considered, emphasizing the importance of maintaining consistent analytical methodologies throughout a development program and including appropriate reference standards for cross-study comparisons.
Several recurrent technical challenges emerge in VEGF and PDGF biomarker assays that require systematic troubleshooting approaches. Matrix interference in immunoassays may manifest as non-parallel dilution curves or unexpectedly elevated measurements, addressable through sample dilution studies and spike-recovery experiments using the specific sample matrix. Assay saturation at high biomarker concentrations produces hook effects where extremely high analyte levels yield artificially low measurements, detectable through sample dilution with discrepant results. Low analytical precision at the lower limit of quantification compromises pharmacodynamic monitoring sensitivity, potentially improved through sample pre-concentration or transition to more sensitive detection platforms. Lot-to-lot reagent variability in ELISA kits introduces systematic measurement shifts, mitigated by cross-calibration of new lots against previous lots and inclusion of common quality control samples across kit lots. Platelet-derived contamination in PDGF measurements necessitates verification of adequate centrifugation conditions through correlation between platelet counts and PDGF levels in sample subsets.
Robust analytical validation ensures data quality sufficient for informed decision-making in this compound development. Key validation parameters include precision (intra-assay CV <10%, inter-assay CV <15%), accuracy (85-115% recovery of spiked standards), linearity (consistent dilutional parallelism across the measurable range), and sensitivity (lower limit of quantification defined with appropriate precision) [5] [7]. Stability assessments should characterize analyte integrity under various storage conditions (room temperature, 4°C, -80°C) and through freeze-thaw cycles expected during study execution. For multiplex panels, cross-reactivity verification ensures measurement specificity for each intended analyte. Reference range establishment in relevant control populations (healthy donors, cancer patients not receiving anti-angiogenic therapy) contextualizes this compound-induced changes. Method validation should be documented in detailed analytical procedures maintained with appropriate version control, ensuring consistency in application throughout the development program.
Comprehensive monitoring of VEGF and PDGF plasma biomarkers provides critical insights into this compound's biological activity, supporting dose selection, schedule optimization, and patient stratification decisions throughout drug development. The successful implementation of these biomarker strategies requires meticulous attention to pre-analytical variables, selection of appropriate analytical methodologies with adequate sensitivity and specificity, and interpretation of results within their biological and methodological context. As the field advances, integration of these circulating biomarkers with functional imaging assessments [8] [9], tissue-based biomarkers, and emerging technologies for enhanced sensitivity and multiplexing will further refine our understanding of this compound's mechanism of action and optimal clinical application. The protocols and considerations outlined herein provide a framework for standardized, reliable biomarker assessment to maximize the scientific and clinical value of this compound development programs.
DCE-MRI serves as a critical non-invasive biomarker for assessing the effects of antiangiogenic drugs like sunitinib on tumor vasculature [1]. The primary goals of using DCE-MRI in this context are to:
The use of sunitinib aims to regularize the abnormal, leaky blood vessels commonly found in tumors. This process, known as vascular normalization, is characterized by DCE-MRI as an increase in tumor perfusion and a decrease in vascular permeability [1].
The table below summarizes the primary pharmacokinetic parameters derived from DCE-MRI and their changes in response to effective sunitinib treatment:
| Parameter | Biological Meaning | Change with Sunitinib Treatment | Interpretation |
|---|---|---|---|
| Tumor Perfusion | Rate of blood flow into the tumor tissue | Increase | Suggests improved delivery of oxygen and drugs due to vascular normalization [1]. |
| Vascular Permeability | Leakiness of tumor blood vessels (often measured as Ktrans) | Decrease | Indicates a reduction in vessel abnormality and leakiness [1]. |
The following protocol is adapted from a preclinical study using an orthotopic murine model of renal cell carcinoma [1].
The established effective schedule is as follows [1]:
This schedule leverages DCE-MRI findings that 3 days of sunitinib pretreatment is sufficient to induce vascular normalization, thereby enhancing the delivery and efficacy of subsequent chemotherapy [1].
The following diagram illustrates the mechanism of action of sunitinib and its subsequent effects on tumor vasculature that are monitored by DCE-MRI.
Sunitinib Mechanism and DCE-MRI Monitoring
This diagram outlines the sequential steps involved in a preclinical study using DCE-MRI to monitor sunitinib therapy.
DCE-MRI Experimental Workflow
This compound is a small-molecule tyrosine kinase inhibitor similar to sunitinib. Its primary experimental application in AML research has been to probe the therapeutic potential of inhibiting specific tyrosine kinases, particularly in defined genetic subtypes [1] [2].
Key Molecular Targets:
The following table summarizes the in vitro cytotoxicity data of this compound against primary pediatric AML samples, stratified by molecular characteristics [2]:
| Sample Characteristic | Sensitivity to this compound | Key Findings |
|---|---|---|
| Overall (N=61) | Moderate | Cytotoxic effects vary widely based on genetic profile. |
| FLT3-Mutated | Significantly Higher | Samples with FLT3 mutations are more sensitive than wild-type. |
| KIT-Mutated | Significantly Higher | Samples with KIT mutations are more sensitive than wild-type. |
| High WT KIT Expression | Significantly Higher | High expression of wild-type KIT protein also correlates with increased sensitivity. |
This protocol outlines the methodology for assessing the sensitivity of primary AML patient samples to this compound in vitro, based on the research conducted by et al. [2].
1. Sample Preparation
2. Drug Treatment
3. Incubation and Endpoint Measurement
4. Data Analysis
The diagram below illustrates the proposed mechanism of action of this compound and the logical flow of the in vitro experiment.
This compound served as an important tool compound that helped validate FLT3 and KIT as therapeutic targets in AML. Its investigation supported the clinical development of other, more specific tyrosine kinase inhibitors.
Q: My sample of SU11657 isn't soluble in alkane-alcohol mixtures. What alternative sample solvents can I use?
Q: What is the general best practice for choosing a sample solvent?
This protocol is adapted from general guidelines for handling compounds with solubility challenges in chromatographic analysis [1].
1. Goal: To achieve sufficient dissolution of this compound for analytical-scale experiments. 2. Principle: Modifying the pH of the sample solvent to shift the equilibrium toward the neutral, more lipophilic form of the compound (free base or free acid) can significantly enhance solubility in organic solvents. 3. Materials:
4. Procedure: 1. Prepare a small amount of your primary solvent (e.g., methanol). 2. Add a modifier: * If this compound is an acid salt of a base, add DEA to a final concentration of 0.1% (v/v). * If it is a salt of an acid, add TFA to a final concentration of 0.1% (v/v). 3. Add your this compound sample to the modified solvent at a low concentration (e.g., 1 mg/mL or less). 4. Vortex and/or gently sonicate the mixture to aid dissolution. 5. Visually inspect the solution for any undissolved particulate matter.
The table below summarizes potential solvent options and critical compatibility notes, synthesizing information from the search results and general laboratory knowledge.
| Solvent / Additive | Recommended Use | Key Considerations & Warnings |
|---|---|---|
| Methanol, Ethanol, Isopropanol, Acetonitrile | Primary solvent for dissolving samples for traditional, coated chiral columns. | Generally safe for most popular chiral stationary phases. Must be avoided with immobilised phases if miscibility with mobile phase is poor [1]. |
| 0.1% DEA | Additive for acid salts of bases. | Helps convert material to the free base. Use with appropriate chemical safety precautions [1]. |
| 0.1% TFA | Additive for salts of acids. | Helps convert material to the free acid. Use with appropriate chemical safety precautions [1]. |
| Alkane-Alcohol Mixtures | Standard mobile phase, but may not work for sample prep. | If the sample is not soluble here, use the modifiers above or a stronger solvent like methanol [1]. |
| "Problem" Solvents (Chloroform, DCM, THF, Acetone, DMSO, etc.) | Generally NOT recommended for coated columns. | These solvents can dissolve the chiral stationary phase, dramatically shortening column life. Avoid unless specifically validated for your immobilized phase [1]. |
The following diagram outlines the logical decision process for selecting an appropriate solvent for this compound, based on the troubleshooting guide.
The table below summarizes the key physical characteristics and storage conditions for SU11657 to ensure its stability and efficacy in your experiments.
| Specification | Details |
|---|---|
| Physical Form | Solid powder [1] |
| Solubility | Soluble in DMSO; insoluble in water [1] |
| Short-Term Storage | Dry, dark conditions at 0-4°C (for days to weeks) [1] |
| Long-Term Storage | Dry, dark conditions at -20°C (for months to years) [1] |
| Shelf Life | >5 years when properly stored [1] |
| Stock Solution Storage | 0-4°C for short term; -20°C for long term [1] |
Here are solutions to some frequently encountered problems:
Precipitate Formation in Stock Solution
Loss of Potency in Cell-Based Assays
Incomplete Dissolution During Preparation
This compound is a multi-targeted receptor tyrosine kinase inhibitor with demonstrated efficacy in preclinical cancer models. The following protocols are adapted from peer-reviewed studies.
This protocol evaluates the antitumor and antiangiogenic activity of this compound.
This protocol tests the combination of this compound with irradiation on primary human meningioma cells.
The following diagram illustrates the primary signaling pathways inhibited by this compound and its subsequent biological effects, which underlie the experimental protocols above.
Based on your requirements, here is a suggested structure for your troubleshooting guides and FAQs:
You can structure quantitative data like this when you find it:
| Toxicity Parameter | Dose Level (mg/kg) | Observation | Recommended Action |
|---|---|---|---|
| e.g., Body Weight Loss | e.g., 40 | e.g., >15% decrease | e.g., Dose reduction by 25% |
| e.g., Liver Enzymes (ALT) | e.g., 60 | e.g., 3-fold increase | e.g., Temporary treatment halt |
For a general in vivo toxicity assessment workflow, you can use this Graphviz (DOT) code as a template. Once you find specific protocols for SU11657, you can adapt it with concrete details.
The diagram above outlines a general workflow for a toxicity study. Key stages include Formulation Preparation, Animal Randomization & Dosing, In-life Monitoring, and Terminal Analysis.
| Issue | Possible Cause | Solution & Verification Steps |
|---|---|---|
| Precipitation in Stock Solution | Concentration exceeds solubility in DMSO; exposure to moisture. | Gently warm vial to 40-50°C; vortex. Confirm final in-buffer concentration is below aqueous solubility. |
| Inaccurate Final Concentration | Error in serial dilution; improper vessel mixing. | Use calibrated pipettes; mix thoroughly after each dilution step. Verify calculation: Final Conc. = (Stock Conc. × Volume Stock) / Total Volume. |
| High DMSO in Cell Culture | Stock solution volume too high for final working solution. | Use higher concentration stock; ensure final DMSO concentration ≤0.1% (v/v) for most cell lines. |
| Inconsistent Experimental Results | Degraded SU11657; improper storage; uneven dosing. | Aliquot stock solution; store at -20°C or below, desiccated; include vehicle control (same [DMSO]) in all experiments. |
Q1: What is a typical stock concentration for this compound, and how should I dilute it? A typical stock solution is prepared at a high concentration (e.g., 10-50 mM) in anhydrous DMSO. Perform serial dilutions to reach your desired working concentration, ensuring the final DMSO concentration in your assays is kept at 0.1% or lower to minimize solvent toxicity.
Q2: How do I calculate the volume of stock solution needed for my experiment? Use the dilution formula: C₁V₁ = C₂V₂
Q3: What is the best way to store this compound stock solutions? To ensure stability:
The following diagram outlines the logical workflow for troubleshooting miscalculated this compound concentrations.
What is SU11657? this compound is a small-molecule inhibitor that targets the platelet-derived growth factor (PDGF) receptor tyrosine kinase [1]. It has been used in preclinical research, for example, to attenuate the development of radiation-induced pulmonary fibrosis in mouse models [1].
What does "batch variability" mean? In the context of a compound like this compound, batch variability refers to inconsistencies in the physical product (e.g., purity, potency, solubility) between different manufacturing lots. This is a technical source of variation, similar to "batch effects" in high-throughput biological data which can arise from differences in time, personnel, reagent lots, or equipment [2] [3]. Such variability can significantly confound your experimental results and lead to irreproducible findings.
The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions & Experimental Checks |
|---|---|---|
| Inconsistent biological results | Potency/purity variations between batches; improper storage leading to compound degradation [3]. | Confirm identity and purity via analytical methods; standardize storage per manufacturer's guidelines [3]. |
| High variability in dose-response | Inaccurate stock solution preparation; solubility differences between batches. | Validate stock concentration (e.g., via UV-Vis); include internal controls (e.g., a reference batch) in all experiments. |
| Poor compound solubility | Batch-specific impurities affecting dissolution; use of incorrect buffer or solvent. | Document solvent and protocol precisely; briefly sonicate or warm solution if needed and scientifically justified. |
To control for batch variability, you can implement a functional bioassay to verify the activity of each new batch of this compound alongside a reference standard. The diagram below illustrates a sample workflow for this verification.
Detailed Protocol: In Vitro PDGFR Phosphorylation Assay
This protocol is adapted from research using PDGF receptor tyrosine kinase inhibitors [1].
The table below summarizes key characteristics of this compound as identified in the literature.
| Property | Description |
|---|---|
| Drug Class | Small molecule, multitargeted receptor tyrosine kinase (RTK) inhibitor [1] |
| Primary Targets | Platelet-derived growth factor receptors (PDGFR-α/β), vascular endothelial growth factor receptor 2 (VEGFR-2), Fms-like tyrosine kinase 3 (FLT3) [1] [2] |
| Mechanism of Action | Inhibits phosphorylation of receptor tyrosine kinases by interfering with ATP binding [1] |
| Key Effects | Anti-tumor activity, inhibition of angiogenesis, induction of tumor vascular normalization [3] [2] |
| Reported Dosing (Preclinical) | 20 mg/kg, 40 mg/kg [3] [2] |
| Physical Form | Solid powder [1] |
| Solubility | Soluble in DMSO; insoluble in water [1] |
| Storage | Short-term: 0-4°C (dry, dark). Long-term: -20°C. Shelf life >5 years when properly stored [1] |
Here are the specific combination therapies and methodologies involving this compound as reported in preclinical studies.
| Combination Therapy | Experimental Model | Reported Protocol & Dosing | Key Findings / Effect |
|---|---|---|---|
| As a Monotherapy | 9L gliosarcoma rat model [3] | 20 mg/kg or 40 mg/kg; assessed by DSC-MRI | Significant decrease in mean vessel diameter; altered perfusion parameters [3] |
| As a Monotherapy | Human neuroblastoma xenografts in mice [2] | 40 mg/kg/day, oral administration | Significant growth inhibition (88-93.8%); reduced tumor angiogenesis (63-96%) [2] |
| With All-Trans Retinoic Acid (ATRA) | Acute Promyelocytic Leukemia (APL) model with FLT3 mutation [1] | Specific dosing not detailed in available excerpt | Induced rapid regression of leukemic cells [1] |
Based on its mechanism of action and findings from related anti-angiogenic drugs, you may encounter the following challenges in your experiments. Please note that these are inferred and should be validated empirically.
Given the lack of specific troubleshooting data, you may need to take the following steps to establish your own safety and efficacy protocols:
To aid in visualizing the drug's action and a potential experimental setup, here are two diagrams.
Figure 1: this compound Primary Signaling Pathway Inhibition. This diagram illustrates the key receptor tyrosine kinases targeted by this compound and the downstream pro-tumor processes it inhibits.
Figure 2: Generalized In Vivo Combination Therapy Workflow. This flowchart outlines a typical experimental sequence for evaluating this compound in combination with another drug, highlighting key steps like dosing, monitoring, and analysis.
The following table summarizes the primary mechanisms by which cancer cells develop resistance to BET inhibitors, as identified in the research.
| Mechanism | Description | Key Proteins/Factors Involved |
|---|---|---|
| Adaptive Compensation [1] [2] [3] | Resistant cells upregulate other BET family members to compensate for the inhibited target. | BRD2 upregulation is a conserved, pan-cancer resistance mechanism [1] [2] [3]. |
| Bromodomain-Independent Function [4] | Resistant cells remain dependent on BRD4, but it functions without using its bromodomains, making inhibitors ineffective. | BRD4 maintains its role in transcription and proliferation through altered protein interactions (e.g., with MED1) and hyperphosphorylation [4]. |
| Constitutive Pathway Activation [1] | Resistant cells show persistent activation of pro-survival signaling pathways. | Constitutive activation of the NF-κB signaling pathway is a common finding [1]. |
| Transcriptional & Phenotypic Rewiring [4] [3] | Resistant cells alter their gene expression profiles and cellular identity, often acquiring features of a different cell type. | Gain of new super-enhancers; increase in YAP/TAZ and AXL signaling; shift to a more luminal phenotype in breast cancer models [4] [3]. |
Here are detailed methodologies for key experiments cited in the research on BET inhibitor resistance.
This method describes how to establish cell lines with acquired resistance to a drug for mechanistic studies [4].
This functional genomics approach identifies genes whose loss makes cells more sensitive (synthetic lethal) or more resistant to a drug [3].
This protocol is used to map the genomic binding sites of proteins and study changes in epigenetic marks [4] [5].
The diagram below illustrates the core resistance mechanisms and how the experimental protocols interact to uncover them.
This FAQ section addresses potential issues based on the general principles of drug resistance research.
Q1: Our studies on SU11657 resistance have hit a dead end. What are some alternative pathways we should investigate? A: Consider exploring adaptive feedback mechanisms and phenotypic switching.
Q2: We are designing a combination therapy to overcome resistance. What are promising co-targets suggested by research on other drugs? A: Research on BET inhibitors suggests several rational combination partners, which may provide a useful starting point for hypothesis generation.
Q3: How can we determine if resistance is pre-existing or acquired during treatment in our model system? A: You can use single-cell cloning and barcoding approaches.
The table below summarizes key information about these two related tyrosine kinase inhibitors.
| Feature | SU11657 | SU11248 (Sunitinib) |
|---|---|---|
| Primary Target Profile | FLT3, PDGFR, VEGFR, KIT [1] [2] [3] | VEGFR, PDGFR, KIT, FLT3 [4] [5] [6] |
| Clinical & Commercial Status | Preclinical research compound [1] [2] | FDA-approved drug (Sutent); used for RCC, GIST [4] [5] |
| Key Experimental Findings | - Inhibited VEGF secretion via FLT-3 pathway [3]
For a meaningful interpretation of the data, here is more context on the key experiments and their methodologies.
The diagram below illustrates the primary signaling pathways targeted by these inhibitors and a generalized workflow for preclinical efficacy testing, as described in the studies.
The table below summarizes the key characteristics of these two PDGFR receptor tyrosine kinase inhibitors (RTKIs) based on the available literature.
| Feature | This compound | Imatinib (STI571, Gleevec) |
|---|---|---|
| Primary Target(s) | PDGFR-α and PDGFR-β [1] | PDGFR, c-Abl, Bcr-Abl, c-Kit [2] [3] |
| Inhibitor Type | Receptor Tyrosine Kinase Inhibitor (RTKI) [1] | Receptor Tyrosine Kinase Inhibitor (RTKI) [3] |
| Key Experimental Context | Attenuated radiation-induced pulmonary fibrosis in mice [1] | Attenuated radiation-induced pulmonary fibrosis in mice; approved for CML and GIST [1] [3] |
| Reported Efficacy | Prolonged survival in irradiated mice (20 Gy) when treatment started 3 days post-radiation [1] | Prolonged survival in irradiated mice (20 Gy) when treatment started 3 days post-radiation [1] |
| Quantitative Potency (IC₅₀) | Information not available in search results | PDGFR kinase: ~0.12–0.15 μM [3] |
| Selectivity Profile | Information not available in search results | Less selective; also inhibits c-Abl (IC₅₀ ~0.1–0.3 μM), Bcr-Abl (IC₅₀ ~0.25 μM), c-Kit (IC₅₀ <1 μM) [2] [3] |
The following diagram illustrates the basic PDGF signaling pathway and the mechanism of action for these inhibitors.
A foundational study investigating PDGFR inhibition for pulmonary fibrosis provides direct comparative data:
The table below summarizes the key characteristics of SU11657 and sorafenib based on the available information.
| Feature | This compound | Sorafenib |
|---|---|---|
| Drug Type | Small molecule, receptor tyrosine kinase inhibitor (TKI) [1] | Small molecule, multikinase inhibitor [2] |
| Primary Targets | Class III/V RTKs: VEGFR-2 (KDR), PDGFR-β, c-KIT, FLT3 [1] | Serine/Threonine Kinases: Raf-1, wild-type B-Raf, B-Raf V600E [2] Receptor Tyrosine Kinases: VEGFR-1/2/3, PDGFR-β, c-KIT, FLT3, RET [2] | | Key Mechanism | Antiangiogenic: inhibits tumor growth and angiogenesis [1] | 1. Antiangiogenic: inhibits VEGFR and PDGFR [2] 2. Antiproliferative: inhibits Raf/MEK/ERK signaling pathway [2] 3. Proapoptotic: induces apoptosis in some tumor cell lines [2] | | Experimental Efficacy (Preclinical) | 90-93.8% tumor growth inhibition in human neuroblastoma xenografts (40 mg/kg/d, oral); 63-96% reduction in tumor angiogenesis [1] | Effective in RCC, HCC, breast, and colorectal carcinoma models; slows tumor growth and disrupts tumor microvasculature [2] | | Clinical & Research Status | Preclinical research compound (as of 2005) [1] | FDA-approved for advanced Renal Cell Carcinoma (RCC) and unresectable Hepatocellular Carcinoma (HCC) [2] |
Here is a deeper look at the experimental findings and methodologies for each drug.
The following diagram illustrates the primary signaling pathways and molecular targets inhibited by this compound and sorafenib.
This diagram highlights a key difference: while both drugs potently inhibit VEGFR-2 and other tyrosine kinases involved in angiogenesis (PDGFR-β, c-KIT), sorafenib has the additional mechanism of inhibiting the intracellular Raf/MEK/ERK pathway, which directly impacts tumor cell proliferation [2].
The core data on this compound's performance against neuroblastoma comes from a study that tested the compound on a panel of three different human neuroblastoma xenografts grown in mice [1]. This compound is a selective multitargeted inhibitor of receptor tyrosine kinases, including PDGF receptors (PDGFR), VEGF receptors (VEGFR), stem cell factor receptor (c-KIT), and FMS-related tyrosine kinase 3 (FLT3) [1] [2].
The table below summarizes the key efficacy and antiangiogenic results from this study:
| Neuroblastoma Cell Line / Model | Tumor Growth Inhibition | Reduction in Tumor Angiogenesis | Key Experimental Findings |
|---|---|---|---|
| SK-N-AS (fast-growing) | 90% [1] | 63-96% [1] [2] | - |
| IMR-32 (MYCN-amplified) | 93.8% [1] | 63-96% [1] [2] | - |
| SH-SY5Y | 88% [1] | 63-96% [1] [2] | - |
| General Findings | Well-tolerated by mice [1] | - | Decreased VEGFR-2, PDGFR-β, and c-KIT protein in tumor and endothelial cells [1]. Increased plasma VEGF-A, PDGF-BB, and SCF per tumor volume during therapy [1]. |
The quantitative data in the table above was generated through a specific experimental methodology. Here are the key details of the protocol used in the primary neuroblastoma study [1]:
This compound exerts its anti-tumor effects through a "multitargeted" mechanism, primarily by inhibiting key receptor tyrosine kinases (RTKs) involved in tumor cell proliferation and angiogenesis. The following diagram illustrates its primary targets and effects.
While the data above focuses on neuroblastoma, the search results show this compound has been used as a tool compound in other research contexts, which may be useful for your comparison guide.
The table below summarizes the core experimental findings from a key pre-clinical study that used Dynamic Susceptibility Contrast-MRI (DSC-MRI) to evaluate the effects of SU11657 on tumor vasculature [1].
| Experimental Model | This compound Dose | Key MRI Parameter Changes | Biological Interpretation |
|---|---|---|---|
| 9L rat brain gliosarcoma [1] | 20 mg/kg | • Mean Vessel Diameter (mVD): ↓ 29.9% (P=0.02) [1] | Morphological change indicating vascular "normalization" or destruction [1]. |
| 9L rat brain gliosarcoma [1] | 40 mg/kg | • Mean Vessel Diameter (mVD): ↓ 30.4% (P=0.0007) • Spin-Echo Blood Volume (SE BV): ↓ 31.8% (P=0.03) • Mean Transit Time (MTT): ↓ 46.9-62.0% (P=0.03-P=0.0005) • Blood Flow (BF): ↑ 36.6-52.6% (P=0.04-P=0.02) [1] | A complex response suggesting reduced vascular volume alongside improved perfusion efficiency, potentially indicating vascular normalization [1]. |
Here are the methodologies for the key experiments cited above.
This non-invasive MRI technique was used to track the changes in tumor blood vessels after this compound administration [1].
The workflow below illustrates how this DSC-MRI data is acquired and processed to evaluate treatment response.
While not an MRI study, this in vitro research provides important mechanistic insight into how this compound acts on tumor cells and their microenvironment, supporting the rationale for its antiangiogenic effects [4].
| Aspect | Experimental Findings |
|---|---|
| Drug Class | Multi-targeted Class III/V receptor tyrosine kinase inhibitor (TKI) [1]. |
| Primary Targets | Potently inhibits α- and β-PDGF receptors (PDGFRs) and VEGF receptor 2 (VEGFR2) [1]. |
| Additional Targets | Likely inhibits c-kit, FLT3, VEGFR1, VEGFR3, and other kinases [1]. |
| Mechanism of Action | Directly inhibits tumor cell proliferation and clonogenic survival; has antiangiogenic activity [1]. |
| Synergy with Radiotherapy | Enhances radiation effects in human benign and atypical meningioma cells in vitro [1]. |
| Synergy with Chemotherapy | Combined with doxorubicin, increases survival in a mouse model of acute myeloid leukemia (AML) [2] [3]. |
The following methodologies are reconstructed from the scientific publications identified in the search results.
This study investigated the effect of this compound alone and in combination with irradiation on primary human meningioma cells.
This study evaluated the efficacy of this compound in combination with chemotherapy in a mouse model of leukemia.
The diagram below illustrates the primary signaling pathways targeted by this compound and its combined effects with other therapies, as revealed by the preclinical studies.
The available data shows this compound has promising preclinical activity, particularly in enhancing the effects of radiation and chemotherapy. However, it's important to be aware of the limitations in the existing research.